6'-Hydroxy N-Desisopropyl Delavirdine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

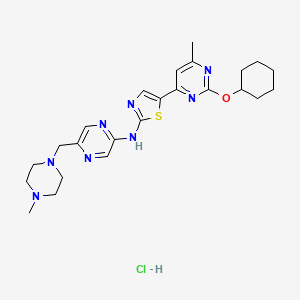

6’-Hydroxy N-Desisopropyl Delavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of HIV-1 infection . This compound is primarily used in scientific research to understand the metabolic pathways and mechanisms of action of Delavirdine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy N-Desisopropyl Delavirdine involves the hydroxylation of N-Desisopropyl Delavirdine. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the 6’ position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different metabolites.

Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6’-Hydroxy N-Desisopropyl Delavirdine is used extensively in scientific research, particularly in the following areas:

Chemistry: To study the metabolic pathways and chemical properties of Delavirdine and its metabolites.

Biology: To understand the biological activity and interactions of Delavirdine metabolites with various enzymes and receptors.

Medicine: To investigate the pharmacokinetics and pharmacodynamics of Delavirdine and its metabolites in the treatment of HIV-1 infection.

Industry: To develop and optimize synthetic routes for the production of Delavirdine and its derivatives.

Mechanism of Action

6’-Hydroxy N-Desisopropyl Delavirdine exerts its effects by interacting with the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, disrupting its catalytic site and inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Delavirdine: The parent compound, a potent reverse transcriptase inhibitor.

N-Desisopropyl Delavirdine: A metabolite of Delavirdine, lacking the isopropyl group.

6’-O-Sulfate N-Desisopropyl Delavirdine: Another metabolite with a sulfate group at the 6’ position.

Uniqueness

6’-Hydroxy N-Desisopropyl Delavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct chemical and biological properties compared to other metabolites. This unique modification allows researchers to study the specific interactions and effects of this metabolite in various biological systems .

Properties

CAS No. |

188780-41-8 |

|---|---|

Molecular Formula |

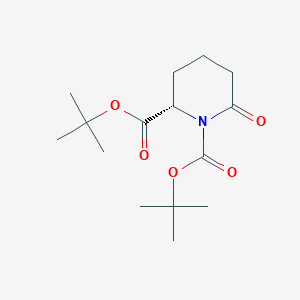

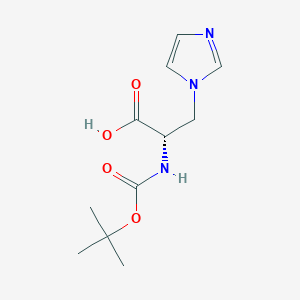

C₁₉H₂₂N₆O₄S |

Molecular Weight |

430.48 |

Synonyms |

N-[2-[[4-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)